molecular formula C3H5ClO2S B3039127 Prop-1-ene-1-sulfonyl chloride CAS No. 98821-29-5

Prop-1-ene-1-sulfonyl chloride

Cat. No.: B3039127
CAS No.: 98821-29-5
M. Wt: 140.59 g/mol
InChI Key: GZYRNGLILQCDRQ-NSCUHMNNSA-N
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Description

It belongs to the class of sulfonyl halides, characterized by the presence of a sulfur atom double-bonded to two oxygen atoms (sulfonyl group) and single-bonded to a chlorine atom and an organic group. This compound is used in various chemical reactions and industrial applications due to its reactivity and functional group properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Prop-1-ene-1-sulfonyl chloride can be synthesized through several methods. One common method involves the oxidative chlorination of thiol derivatives. For instance, the combination of hydrogen peroxide and sulfuryl chloride is a highly reactive reagent for the direct oxidative conversion of thiol derivatives to the corresponding sulfonyl chlorides . Another method involves the use of N-chlorosuccinimide and dilute hydrochloric acid to oxidize thiol derivatives to sulfonyl chlorides .

Industrial Production Methods

In industrial settings, the production of this compound often involves the reaction of sulfuryl chloride with allyl alcohol under controlled conditions. This method ensures high yields and purity of the final product. The reaction is typically carried out in the presence of a catalyst to enhance the reaction rate and efficiency .

Chemical Reactions Analysis

Types of Reactions

Prop-1-ene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acids.

    Reduction: It can be reduced to form thiols.

    Substitution: It can undergo nucleophilic substitution reactions to form sulfonamides and sulfonyl azides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide and sulfuryl chloride are commonly used reagents.

    Reduction: Lithium aluminum hydride is often used as a reducing agent.

    Substitution: N-chlorosuccinimide and dilute hydrochloric acid are used for nucleophilic substitution reactions.

Major Products Formed

    Sulfonic acids: Formed through oxidation.

    Thiols: Formed through reduction.

    Sulfonamides and sulfonyl azides: Formed through nucleophilic substitution.

Scientific Research Applications

Prop-1-ene-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonyl-containing compounds.

    Biology: It is used in the modification of biomolecules to introduce sulfonyl groups, which can alter the biological activity of the molecules.

    Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of prop-1-ene-1-sulfonyl chloride involves the formation of a sulfonyl group, which can act as an electrophile in various chemical reactions. The sulfonyl group can react with nucleophiles, such as amines and alcohols, to form sulfonamides and sulfonates . The molecular targets and pathways involved in these reactions depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Similar Compounds

    Prop-2-ene-1-sulfonyl chloride: Similar structure but different position of the sulfonyl group.

    Methanesulfonyl chloride: Contains a methyl group instead of an allyl group.

    Tosyl chloride: Contains a toluene group instead of an allyl group.

Uniqueness

Prop-1-ene-1-sulfonyl chloride is unique due to its allyl group, which provides distinct reactivity and functional group properties compared to other sulfonyl chlorides. This uniqueness makes it valuable in specific synthetic applications where the allyl group is required.

Properties

IUPAC Name

(E)-prop-1-ene-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5ClO2S/c1-2-3-7(4,5)6/h2-3H,1H3/b3-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZYRNGLILQCDRQ-NSCUHMNNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101296174
Record name (1E)-1-Propene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101296174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98821-29-5
Record name (1E)-1-Propene-1-sulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98821-29-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1E)-1-Propene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101296174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1E)-prop-1-ene-1-sulfonyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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